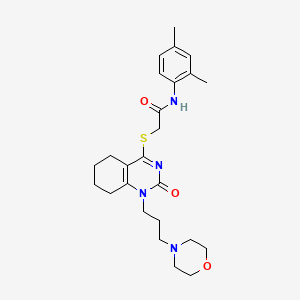
3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide is an organic compound that features a benzamide core with a methoxy group at the 3-position, a sulfamoyl group attached to an ethyl chain, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The starting material, 3-methoxybenzoic acid, is converted to 3-methoxybenzoyl chloride using thionyl chloride. This intermediate is then reacted with ethylenediamine to form 3-methoxy-N-(2-aminoethyl)benzamide.
-
Introduction of the Sulfamoyl Group: : The amino group of 3-methoxy-N-(2-aminoethyl)benzamide is then reacted with thiophen-2-ylmethylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the reaction steps.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines from nitro groups.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their biological activity, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism by which 3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methoxy-N-(2-(N-(phenylmethyl)sulfamoyl)ethyl)benzamide: Similar structure but with a phenyl group instead of a thiophene ring.
3-methoxy-N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide imparts unique electronic properties and potential for specific biological interactions that are not observed with phenyl or pyridine analogs. This makes it a valuable compound for exploring new pharmacological activities and synthetic applications.
Propriétés
IUPAC Name |
3-methoxy-N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-21-13-5-2-4-12(10-13)15(18)16-7-9-23(19,20)17-11-14-6-3-8-22-14/h2-6,8,10,17H,7,9,11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANYMOPJBYENNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperidine](/img/structure/B2658159.png)

![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pent-4-enamide](/img/structure/B2658162.png)
![N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide](/img/structure/B2658164.png)
![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide](/img/structure/B2658165.png)
![5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2658166.png)
![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/new.no-structure.jpg)


![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2658172.png)
![[5-(3-Chlorophenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2658173.png)

